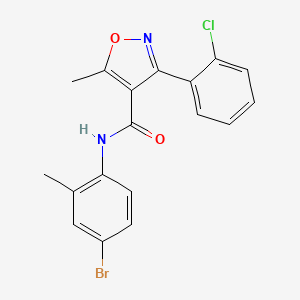

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 349131-53-9) is a halogenated 1,2-oxazole carboxamide derivative with the molecular formula C₁₈H₁₃Cl₂BrN₂O₂ and a molecular weight of 440.118 g/mol . Its structure features a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety linked to a 4-bromo-2-methylphenyl group. The bromine and chlorine substituents contribute to its distinct electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors sensitive to halogen interactions .

Properties

Molecular Formula |

C18H14BrClN2O2 |

|---|---|

Molecular Weight |

405.7 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C18H14BrClN2O2/c1-10-9-12(19)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)20/h3-9H,1-2H3,(H,21,23) |

InChI Key |

SFTAEXQQFRPJOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |

Origin of Product |

United States |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method involves dehydrative cyclization of α-acylaminoketones. For this compound, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is generated as an intermediate:

-

Precursor Preparation : 2-Chlorophenylglyoxylic acid is reacted with acetamide to form α-acylaminoketone.

-

Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) promotes dehydration, yielding the oxazole ring.

-

Functionalization : The carboxylic acid at position 4 is activated for subsequent amide coupling.

Key Conditions :

[3+2] Cycloaddition with Isocyanides

A scalable alternative employs triflylpyridinium (DMAP-Tf) to activate carboxylic acids for reaction with isocyanides:

-

Activation : 3-(2-Chlorophenyl)-5-methyloxazole-4-carboxylic acid reacts with DMAP-Tf to form an acylpyridinium intermediate.

-

Cycloaddition : Tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate introduces the methyl group at position 5.

-

Isolation : Column chromatography (hexane/EtOAc) purifies the oxazole core.

Advantages :

-

Broad functional group tolerance.

-

Gram-scale synthesis feasible (e.g., 94% yield for analogous compounds).

Carboxamide Functionalization

The final step involves coupling the oxazole-4-carboxylic acid with 4-bromo-2-methylaniline:

Activation-Coupling Strategy

-

Acid Chloride Formation :

-

Amide Bond Formation :

Example Protocol :

Green Chemistry Approaches

Microwave-assisted coupling reduces reaction times:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel + SNAr | Cyclization → Bromination → Coupling | 60–70% | Cost-effective; scalable | Multiple purification steps |

| [3+2] Cycloaddition | One-pot core formation → Coupling | 80–94% | High functional group tolerance | Requires specialized reagents (DMAP-Tf) |

| Suzuki-Miyaura Coupling | Late-stage aryl coupling | 70–85% | Modular for diverse substituents | Palladium catalyst cost |

Optimization Challenges and Solutions

-

Regioselectivity in Bromination : Use of directing groups (e.g., acetamide) ensures para-bromination on the aryl ring.

-

Oxazole Ring Stability : Avoid strong bases (>pH 10) to prevent ring-opening.

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves regioisomers.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products with different nucleophiles replacing the halogen atoms.

Oxidation: Oxidized derivatives such as oxides or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Structural and Substituent Variations

Physicochemical Properties

- Solubility: Analogs with polar substituents, such as the dimethylaminopropyl group in , exhibit higher aqueous solubility than the target compound.

- Thermal Stability : Halogenated derivatives like the target compound generally show higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrClN3O. The unique oxazole ring structure contributes to its distinctive chemical properties. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Interaction studies suggest that the compound may bind to specific enzymes or receptors involved in microbial growth and survival. This binding could inhibit pathways associated with inflammation or infection, making the compound a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives of oxazole have demonstrated significant cytotoxic effects against various tumor cell lines, including human colorectal cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents can significantly alter its potency against different biological targets. For example, the presence of halogen atoms (bromine and chlorine) has been linked to enhanced activity against certain cancer cell lines .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Contains cyanophenyl instead of bromo | Varies in electronic properties |

| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl... | Contains methoxy groups | Enhanced solubility |

| 3-(2-fluorophenyl)-N-(4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | Contains fluorine instead of bromine | Variation in halogen affects activity |

Case Studies

Recent studies have highlighted the effectiveness of oxazole derivatives in preclinical models. For instance, a study reported that a compound structurally similar to this compound exhibited an IC50 value of 270 nM against human colorectal DLD-1 cells, demonstrating significant tumor growth inhibition in xenograft models .

Furthermore, another study indicated that modifications to the oxazole ring could lead to derivatives with improved antiproliferative activities against various cancer cell lines . This underscores the importance of ongoing research into the SAR of such compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted oxazole precursors with halogenated aryl amines. For example, oxazole-4-carboxylic acid derivatives are activated using coupling agents like EDCI/HOBt and reacted with substituted anilines under reflux in aprotic solvents (e.g., DMF or THF). Yield optimization (typically 60–75%) requires precise control of stoichiometry, temperature (80–100°C), and anhydrous conditions to minimize side reactions . Purity is confirmed via HPLC or LC-MS, with recrystallization in ethanol/water mixtures improving crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm substitution patterns. Discrepancies in aromatic proton splitting (e.g., overlapping signals from bromo- and chloro-substituted phenyl groups) are resolved using 2D NMR (COSY, HSQC) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., oxazole ring planarity vs. distortion) using SHELX programs .

- IR Spectroscopy : Validates carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functional groups .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with dose-response curves analyzed using GraphPad Prism .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final coupling step?

- Methodological Answer : Low yields often arise from steric hindrance at the 4-position of the oxazole ring. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield by 10–15% .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) for Ullmann-type couplings, enhancing aryl-amide bond formation .

- Protecting Groups : Temporary protection of the oxazole nitrogen with Boc groups to prevent side reactions .

Q. How do structural contradictions between computational models and crystallographic data inform SAR studies?

- Methodological Answer : Discrepancies (e.g., dihedral angles in DFT-optimized vs. X-ray structures) highlight flexibility in the chloro-phenyl moiety. MD simulations (AMBER/CHARMM) assess conformational stability, guiding SAR by identifying pharmacophore regions tolerant to substitutions . For example, methyl groups at the oxazole 5-position enhance rigidity, improving binding to hydrophobic enzyme pockets .

Q. What strategies resolve conflicting bioactivity data across different assay platforms?

- Methodological Answer : Contradictions (e.g., high IC in cell-based vs. low in vitro enzyme assays) may stem from poor solubility or membrane permeability. Solutions include:

- Solubility Enhancement : Co-solvents (DMSO/PEG mixtures) or nanoparticle formulations .

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation pathways .

- Orthogonal Assays : Surface plasmon resonance (SPR) or ITC to validate target binding independently .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against databases like ChEMBL or PubChem. Pharmacophore filters exclude pan-assay interference compounds (PAINS). For example, the oxazole ring’s electron-rich nature may non-specifically bind heme proteins; QM/MM simulations assess redox potential to mitigate false positives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.